Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidine ring substituted at the 3-position with a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
furan-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C16H16N4O2/c21-16(13-6-4-10-22-13)19-8-3-5-12(11-19)15-18-17-14-7-1-2-9-20(14)15/h1-2,4,6-7,9-10,12H,3,5,8,11H2 |
InChI Key |
HTFKYZPABAYWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step reactions. One common route includes the formation of the triazolopyridine core followed by the introduction of the furan and piperidine rings. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyridine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazolopyridine moiety can lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on the target, modulating its activity. The furan and piperidine rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridine Core
Key structural analogs differ in substituents at the 6-position of the triazolo-pyridine ring, which influence physicochemical and biological properties. Representative examples include:
Key Observations :
- Compound 35 (Cl) exhibits a higher melting point (158–160°C) compared to methyl-substituted analogs, suggesting stronger intermolecular forces .
- Methyl (CH₃) and Ethoxy (OCH₂CH₃) Groups : Reduce polarity and may improve metabolic stability. Compound 49 (CH₃) demonstrates high purity (98.6%) and moderate melting point (145–147°C), indicative of favorable synthetic scalability .
Biological Activity
Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Where:
- Furan moiety contributes to its aromatic properties.
- Triazole ring is known for its biological activities, particularly as an anti-inflammatory and antimicrobial agent.
- Piperidine enhances the compound's interaction with biological targets due to its basic nitrogen.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit notable antimicrobial properties. For instance, a series of compounds were evaluated against Plasmodium falciparum, with some showing IC50 values as low as 2.24 µM, indicating strong antimalarial activity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of the RORγt transcription factor. A derivative exhibited an IC50 value of 41 nM in reporter gene assays, suggesting potent activity against inflammatory pathways associated with autoimmune diseases like psoriasis .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of various derivatives. For instance, compound 5a showed selective inhibition of IL-17A production in human whole blood with an IC50 value of 130 nM. This indicates potential therapeutic applications in treating conditions characterized by Th17 cell activation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole and piperidine moieties significantly influence biological activity:
| Modification | Effect on Activity | IC50 (nM) |
|---|---|---|
| Unsubstituted Triazole | High activity | 41 |
| Methyl substitution on Piperidine | Reduced activity | N/A |
| Replacement with other heterocycles | Variable effects | N/A |
This table summarizes findings from SAR studies that highlight how specific structural features contribute to the overall potency and selectivity of the compounds.
Case Studies
- In Vivo Efficacy : In a mouse model induced with IL-18/23 cytokines, compound 5a demonstrated dose-dependent inhibition of IL-17A production. Oral administration prior to cytokine injection resulted in significant reductions in inflammatory markers, showcasing its therapeutic potential in vivo .
- Metabolic Stability : The metabolic stability of various derivatives was assessed using human liver microsomes. Compound 3a showed improved stability compared to others, which is critical for developing viable therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
